{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine
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Overview
Description
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine is a complex organic compound characterized by its unique structure, which includes ethoxy and sulfonyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by reduction to form an amine group. The sulfonyl group is introduced through sulfonation reactions, which are often carried out under alkaline conditions to maintain the nucleophilicity of the amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfoxides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level .
Properties
Molecular Formula |
C19H25NO4S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-ethoxy-N-(4-ethoxyphenyl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO4S/c1-5-23-17-10-8-16(9-11-17)20-25(21,22)19-13-15(14(3)4)7-12-18(19)24-6-2/h7-14,20H,5-6H2,1-4H3 |
InChI Key |
HJMYHIMQYYGNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OCC |
Origin of Product |
United States |
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